1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
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Overview
Description
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride typically involves the construction of the pyrazolopyridine core followed by functionalization. One common method includes the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which can be catalyzed by chiral Rh(III) complexes . This method offers high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for large-scale synthesis, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include halogenated derivatives, N-oxides, and alkylated pyrazolopyridines, which can be further functionalized for various applications .
Scientific Research Applications
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns
Uniqueness
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the ability to undergo diverse chemical modifications. This versatility makes it a valuable scaffold for drug discovery and development, offering opportunities to design compounds with improved biological activity and selectivity .
Properties
Molecular Formula |
C6H6ClN3O |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
1,2-dihydropyrazolo[3,4-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
InChI Key |
XXIKZAWTBUXRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NN2.Cl |
Origin of Product |
United States |
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